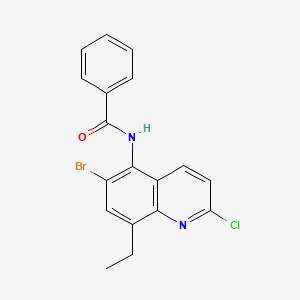
N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide
Übersicht
Beschreibung
N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide is a chemical compound with the molecular formula C18H14BrClN2O and a molecular weight of 389.67 g/mol . This compound is a derivative of quinoline, a heterocyclic aromatic organic compound, and is characterized by the presence of bromine, chlorine, and ethyl groups attached to the quinoline ring.
Vorbereitungsmethoden
The synthesis of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide typically involves multi-step organic reactionsThe final step involves the formation of the benzamide moiety through an amide coupling reaction . Industrial production methods may vary, but they generally follow similar reaction pathways with optimized conditions for large-scale synthesis.
Analyse Chemischer Reaktionen
N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include halogenating agents, reducing agents, and coupling reagents such as carbodiimides . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
N-(6-Bromo-2-chloro-8-ethylquinolin-5-yl)benzamide can be compared with other quinoline derivatives, such as:
N-(6-Bromo-2-chloroquinolin-5-yl)benzamide: Lacks the ethyl group, which may affect its reactivity and biological activity.
N-(6-Bromo-8-ethylquinolin-5-yl)benzamide: Lacks the chlorine atom, which may influence its chemical properties and applications.
N-(2-Chloro-8-ethylquinolin-5-yl)benzamide:
The presence of bromine, chlorine, and ethyl groups in this compound makes it unique and potentially more versatile in various applications.
Eigenschaften
IUPAC Name |
N-(6-bromo-2-chloro-8-ethylquinolin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O/c1-2-11-10-14(19)17(13-8-9-15(20)21-16(11)13)22-18(23)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCGNYHJAXFWGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C2=C1N=C(C=C2)Cl)NC(=O)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


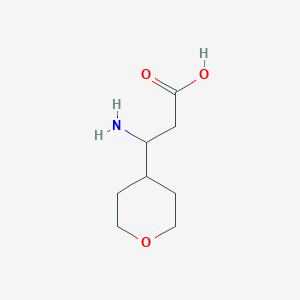
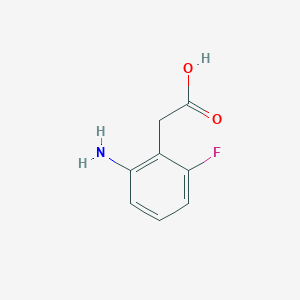
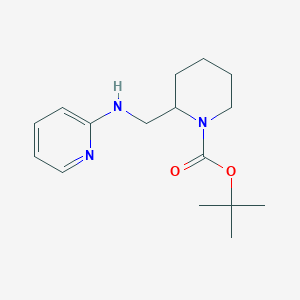
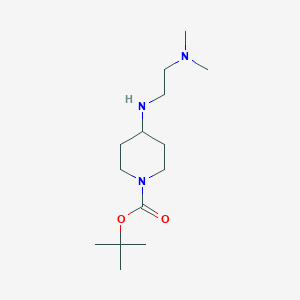
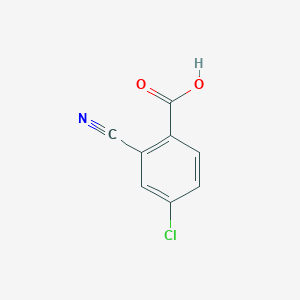
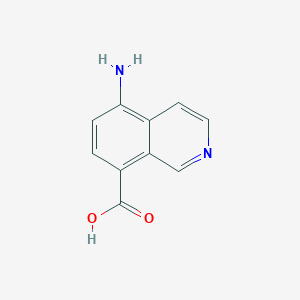
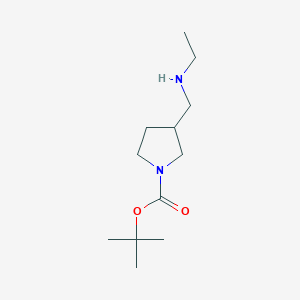
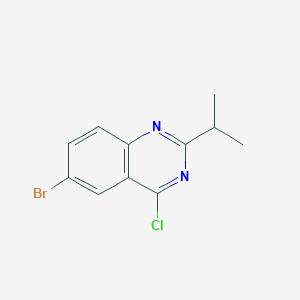
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine](/img/structure/B3295393.png)
![tert-butyl 4-[(E)-hydrazinylidenemethyl]piperazine-1-carboxylate;hydrochloride](/img/structure/B3295411.png)
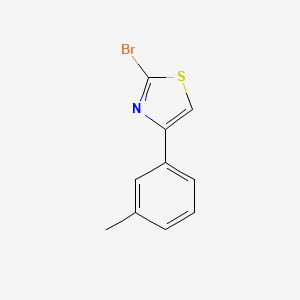
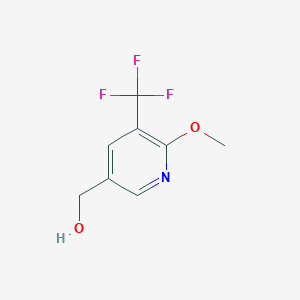
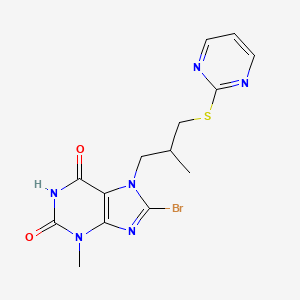
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B3295437.png)
